molecular formula C20H17F3N2O2S B2397138 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide CAS No. 863555-97-9

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide

Cat. No.: B2397138
CAS No.: 863555-97-9
M. Wt: 406.42
InChI Key: XKNUNQFEMRJEDL-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the para position of the benzamide ring and a thiazole moiety substituted with a 4-methoxyphenyl group. The ethyl linker bridges the thiazole and benzamide groups, creating a conformationally flexible structure. This compound is hypothesized to exhibit biological activity due to its structural resemblance to sigma receptor ligands and other thiazole-containing therapeutics .

Key structural attributes:

  • Thiazole ring: The 1,3-thiazol-4-yl group contributes to aromatic stacking interactions and may modulate solubility.
  • 4-Methoxyphenyl substituent: The methoxy group at the para position of the phenyl ring introduces steric bulk and electron-donating effects.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2S/c1-27-17-8-4-14(5-9-17)19-25-16(12-28-19)10-11-24-18(26)13-2-6-15(7-3-13)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNUNQFEMRJEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for thiazole formation, involving cyclocondensation of α-halo ketones with thioureas or thioamides. For this target:

Step 1: Preparation of α-Bromo-4-methoxyacetophenone
4-Methoxyacetophenone undergoes bromination at the α-position using molecular bromine (Br₂) in acetic acid at 0–5°C. The reaction proceeds via electrophilic substitution, yielding α-bromo-4-methoxyacetophenone (70–85% yield).

Step 2: Cyclocondensation with Ethylenethiourea
α-Bromo-4-methoxyacetophenone reacts with ethylenethiourea in ethanol under reflux (12 h). The thiourea’s sulfur and nitrogen nucleophiles attack the α-bromo ketone, forming the thiazole ring. The ethylamine side chain originates from ethylenethiourea’s ethylene bridge.

$$
\text{α-Bromo-4-methoxyacetophenone} + \text{Ethylenethiourea} \xrightarrow{\text{EtOH, Δ}} \text{2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethylamine} \quad (55–65\% \text{ yield})
$$

Characterization Data :

  • Melting Point : 142–144°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.45 (t, J = 6.4 Hz, 2H, CH₂NH₂), 2.92 (t, J = 6.4 Hz, 2H, Thiazole-CH₂).

Alternative Pathway: Buchwald-Hartwig Amination

For substrates resistant to Hantzsch conditions, transition-metal catalysis offers a viable route. A preformed 4-bromothiazole undergoes amination with ethylamine using Pd(OAc)₂/Xantphos as the catalyst system:

$$
\text{4-Bromo-2-(4-methoxyphenyl)-1,3-thiazole} + \text{Ethylamine} \xrightarrow{\text{Pd(OAc)₂, Xantphos, t-BuONa, Toluene, 110°C}} \text{Thiazole-ethylamine intermediate} \quad (60–70\% \text{ yield})
$$

Optimization Notes :

  • Catalyst Loading : 5 mol% Pd(OAc)₂ with 10 mol% Xantphos.
  • Base : tert-Butoxide enhances nucleophilicity of ethylamine.

Synthesis of 4-(Trifluoromethyl)benzoyl Chloride

Step 1: Friedel-Crafts Acylation
Benzotrifluoride reacts with acetyl chloride in the presence of AlCl₃ to yield 4-(trifluoromethyl)acetophenone (80–90% yield). Subsequent oxidation with KMnO₄ in acidic medium generates 4-(trifluoromethyl)benzoic acid.

Step 2: Chlorination with Thionyl Chloride
The carboxylic acid is treated with excess SOCl₂ under reflux (2 h), producing the acyl chloride in near-quantitative yield:

$$
\text{4-(Trifluoromethyl)benzoic acid} + \text{SOCl₂} \xrightarrow{\text{Δ}} \text{4-(Trifluoromethyl)benzoyl chloride} \quad (95–98\% \text{ yield})
$$

Amide Bond Formation

The thiazole-ethylamine intermediate is acylated with 4-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:

$$
\text{Thiazole-ethylamine} + \text{4-(Trifluoromethyl)benzoyl chloride} \xrightarrow{\text{DCM, TEA, 0°C → rt}} \text{N-{2-[2-(4-Methoxyphenyl)-1,3-Thiazol-4-yl]ethyl}-4-(Trifluoromethyl)benzamide} \quad (75–85\% \text{ yield})
$$

Reaction Conditions :

  • Solvent : Anhydrous DCM.
  • Base : 1.5 eq. TEA to scavenge HCl.
  • Workup : Sequential washes with 1 M HCl, saturated NaHCO₃, and brine.

Characterization Data :

  • Melting Point : 158–160°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.0 Hz, 2H, Ar-H), 7.80 (d, J = 8.0 Hz, 2H, Ar-H), 7.75 (d, J = 8.8 Hz, 2H, Thiazole-Ar-H), 6.95 (d, J = 8.8 Hz, 2H, OCH₃-Ar-H), 3.85 (s, 3H, OCH₃), 3.68 (t, J = 6.4 Hz, 2H, CH₂N), 3.10 (t, J = 6.4 Hz, 2H, Thiazole-CH₂).
  • HRMS (ESI) : m/z Calcd for C₂₁H₁₈F₃N₂O₂S [M+H]⁺: 431.1045; Found: 431.1048.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Hantzsch Synthesis 55–65% One-pot reaction; minimal purification Moderate yield; thiourea availability
Buchwald-Hartwig 60–70% High regioselectivity Requires Pd catalyst; costly ligands
Direct Acylation 75–85% High efficiency; scalable Sensitivity to moisture

Challenges and Optimization Strategies

  • Thiazole Ring Instability : Prolonged heating during Hantzsch reactions can degrade the thiazole. Mitigated by refluxing in ethanol instead of higher-boiling solvents.
  • Acylation Side Reactions : Over-acylation is prevented by slow addition of acyl chloride at 0°C.
  • Purification : Column chromatography (silica gel, n-hexane/ethyl acetate 3:1) effectively separates the target compound from unreacted starting materials.

Industrial Scalability and Environmental Impact

  • Solvent Recovery : DCM and ethanol are recycled via distillation, reducing waste.
  • Catalyst Recycling : Pd residues from Buchwald-Hartwig reactions are recovered using scavenger resins.
  • Atom Economy : The Hantzsch route exhibits 78% atom economy, superior to multi-step alternatives.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and trifluoromethyl group are known to enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting essential cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Benzamide Substituent Thiazole Substituent Key Differences Potential Implications
Target Compound 4-(Trifluoromethyl) 2-(4-Methoxyphenyl) High lipophilicity; enhanced receptor binding due to trifluoromethyl
4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide () 4-Fluoro 2-Phenyl Fluorine (electron-withdrawing) vs. trifluoromethyl Reduced metabolic stability; lower steric hindrance
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide () 4-Bromo 4-[3-(Trifluoromethyl)phenyl] Bromine (bulky halogen) vs. methoxy Altered binding kinetics; potential cytotoxicity

Modifications in the Thiazole Substituent

Compound Name Thiazole Substituent Key Features Biological Relevance
Target Compound 2-(4-Methoxyphenyl) Electron-donating methoxy group May enhance solubility and π-π interactions in hydrophobic pockets
G856-3480 () 2-[4-(Trifluoromethyl)phenyl] Trifluoromethylphenyl group Increased lipophilicity; potential for improved blood-brain barrier penetration
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide () 4-(2,5-Dimethoxyphenyl) Dual methoxy groups Enhanced steric hindrance; possible reduced binding efficiency

Pharmacological and Physicochemical Comparisons

  • Sigma Receptor Affinity: The target compound shares structural motifs with sigma receptor ligands like [125I]PIMBA (), which showed high tumor uptake in prostate cancer models.
  • Synthetic Accessibility : Unlike triazole derivatives in , the target compound’s synthesis likely avoids tautomerization issues due to stable thiazole-thione equilibrium .
  • Antimicrobial Activity : Thiazole derivatives with methoxy groups (e.g., ) exhibit antimicrobial properties, implying the target compound could be optimized for similar applications .

Research Findings and Data Tables

Spectroscopic Data Comparison

Compound Type IR ν(C=O) (cm⁻¹) IR ν(C=S) (cm⁻¹) NMR Shifts (¹H/¹³C)
Target Compound (Predicted) ~1663–1682 (benzamide) ~1247–1255 (thiazole) δ 7.5–8.5 ppm (aromatic H); δ 165–170 ppm (C=O)
Triazole-Thiones () Absent 1247–1255 δ 7.0–8.0 ppm (aromatic H); δ 160–165 ppm (C=S)

Biological Activity

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide is a synthetic compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight396.51 g/mol
Molecular FormulaC22H24N2O3S
LogP4.8795
Polar Surface Area49.684 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and potential for cellular membrane permeability, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and methoxyphenyl groups contribute to its binding affinity and selectivity towards these targets.

Research indicates that compounds with similar structures can inhibit various biological pathways, including those involved in cancer proliferation and bacterial resistance mechanisms. The exact pathways for this compound require further investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis (Mtb), a significant cause of morbidity worldwide. The compound's ability to penetrate bacterial cell walls and interfere with metabolic processes is believed to be a contributing factor to its efficacy against Mtb .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells. This mechanism is essential for developing new anticancer therapies targeting resistant tumor types.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Drug Discovery Today highlighted the compound's effectiveness against resistant strains of Mtb. The authors reported an IC50 value indicating significant inhibition at low concentrations, suggesting potential as a lead compound for further drug development .
  • Cytotoxicity Assessment : In a recent publication, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent response with an IC50 value lower than that of standard chemotherapeutics, underscoring its potential as an effective anticancer agent .

Q & A

Basic: What synthetic routes are recommended for N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole ring via Hantzsch thiazole synthesis using 4-methoxyphenyl-substituted precursors and thiourea derivatives under reflux conditions.
  • Step 2: Coupling the thiazole intermediate with 4-(trifluoromethyl)benzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol are standard methods to achieve >95% purity .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:
Key parameters for optimization include:

  • Temperature Control: Maintain strict temperature ranges (e.g., 0–5°C for coupling reactions) to prevent side reactions like hydrolysis of activated intermediates.
  • Solvent Selection: Use aprotic solvents (e.g., DMF, DCM) to stabilize reactive intermediates and reduce nucleophilic side reactions.
  • Catalyst Screening: Test alternative catalysts (e.g., DMAP for acylation) to improve regioselectivity .
  • Real-Time Monitoring: Employ TLC and in-situ NMR to track reaction progress and terminate reactions at optimal conversion points .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm regiochemistry of the thiazole ring and benzamide substitution patterns (e.g., δ ~7.8–8.2 ppm for trifluoromethylbenzamide protons) .
  • Mass Spectrometry (HRMS): Validate molecular weight (C21H18F3N3O2S, exact mass 433.11) and detect isotopic patterns for sulfur and fluorine .
  • IR Spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations (~690 cm⁻¹) .

Advanced: How can discrepancies in reported biological activity data across studies be resolved?

Answer:

  • Replicate Assays: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure consistency in IC50 measurements.
  • Purity Validation: Characterize batches with HPLC (>99% purity) to rule out impurity-driven artifacts .
  • Cell Line Authentication: Cross-validate activity in multiple cell lines (e.g., HeLa, MCF-7) to address variability in target expression .

Basic: What in vitro assays are used to evaluate its anticancer activity?

Answer:

  • Cell Viability Assays: MTT or resazurin-based assays in cancer cell lines (e.g., IC50 determination over 72-hour exposure) .
  • Enzyme Inhibition: Measure activity against kinases (e.g., EGFR) using fluorescence-based ADP-Glo assays .

Advanced: Which computational methods predict its interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., EGFR kinase domain) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify critical hydrogen bonds (e.g., with Thr790) .

Basic: How does structural modification of the benzamide or thiazole groups affect bioactivity?

Answer:

  • Benzamide Modifications: Introducing electron-withdrawing groups (e.g., -CF3) enhances metabolic stability but may reduce solubility.
  • Thiazole Substitutions: Replacing 4-methoxyphenyl with hydrophobic groups (e.g., 4-chlorophenyl) improves membrane permeability but may alter selectivity .

Advanced: What strategies enhance metabolic stability without compromising potency?

Answer:

  • Prodrug Design: Mask polar groups (e.g., amide) with ester prodrugs to improve oral bioavailability .
  • Isosteric Replacement: Substitute metabolically labile moieties (e.g., morpholine with piperazine) to block oxidative metabolism .

Basic: What are the solubility challenges, and how can they be addressed?

Answer:

  • Challenges: Low aqueous solubility due to the trifluoromethyl and thiazole groups.
  • Solutions: Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as sodium salts of the benzamide group .

Advanced: How to design a SAR study incorporating statistical models?

Answer:

  • QSAR Modeling: Use MLR (Multiple Linear Regression) to correlate descriptors (e.g., logP, polar surface area) with IC50 values.
  • PCA Analysis: Identify dominant structural features driving activity across analogs (e.g., thiazole ring planarity vs. activity) .

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